Dabigatran Impurity 13

Description

Properties

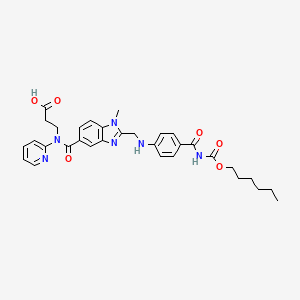

IUPAC Name |

3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSMJNALQPNLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408238-37-8 | |

| Record name | N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Dabigatran Impurity 13" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dabigatran Impurity 13, identified as N-nitroso dabigatran etexilate. This document summarizes its chemical structure and properties, and details the analytical methodologies for its detection and quantification. This guide is intended to be a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Chemical Structure and Properties

This compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of Dabigatran Etexilate.[1] It is formed by the reaction of the secondary amine present in the dabigatran etexilate molecule with nitrosating agents, particularly under acidic conditions.[1][2]

Table 1: Chemical and Physical Properties of this compound (N-nitroso dabigatran etexilate)

| Property | Value | Source |

| Systematic Name | Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | [3] |

| Molecular Formula | C₃₄H₄₀N₈O₆ | [1][4] |

| Molecular Weight | 656.74 g/mol | [1] |

| CAS Number | 2892260-29-4 | [1] |

| Appearance | Not specified in search results | |

| Solubility | Not specified in search results |

Below is the chemical structure of N-nitroso dabigatran etexilate.

Caption: Chemical structure of N-nitroso dabigatran etexilate.

Experimental Protocols

Synthesis of N-nitroso dabigatran etexilate

A specific, detailed experimental protocol for the synthesis of N-nitroso dabigatran etexilate is not publicly available in the reviewed literature. However, its formation is understood to occur via the nitrosation of the secondary amine in the dabigatran etexilate molecule.[1][2] This reaction generally involves the interaction of dabigatran etexilate with a nitrosating agent, such as nitrous acid (formed in situ from a nitrite salt and an acid), under appropriate conditions.[1]

A generalized conceptual workflow for its formation is presented below.

Caption: Conceptual pathway for the formation of N-nitroso dabigatran etexilate.

Analytical Method for Quantification

A sensitive and selective method for the quantification of N-nitroso dabigatran etexilate in dabigatran etexilate mesylate drug substance has been developed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]

Table 2: Summary of LC-MS/MS Analytical Method Parameters

| Parameter | Condition | Source |

| Instrumentation | Agilent 1290 Infinity II LC coupled to Agilent 6495C Triple Quadrupole LC/MS | [2] |

| Column | Agilent Poroshell HPH-C18 (3 x 150 mm, 2.7 µm) | [5] |

| Mobile Phase A | Ammonium trifluoroacetate and formic acid in water | [5] |

| Mobile Phase B | Methanol and Acetonitrile (80:20, v/v) | [5] |

| Flow Rate | 0.6 mL/min | [6] |

| Injection Volume | 5 µL | [2] |

| Column Temperature | Not specified in search results | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [2] |

| Limit of Detection (LOD) | 6 pg/mL (0.0012 ppm with respect to 5 mg/mL test concentration) | [2] |

| Limit of Quantitation (LOQ) | 10 pg/mL (0.002 ppm with respect to 5 mg/mL test concentration) | [2] |

| Linearity Range | 10 to 1,000 pg/mL | [2] |

Sample Preparation Protocol:

-

Stock Solution Preparation: A stock solution of the N-nitroso dabigatran etexilate reference standard is prepared by dissolving 5 mg of the substance in 5 mL of methanol to achieve a concentration of 1 mg/mL. This solution should be stored between 2 and 8 °C and protected from light.[2]

-

Working Standard Solutions: Working standards are prepared by diluting the stock solution with a suitable diluent (e.g., a mixture of methanol and acetonitrile with pH adjustment using ammonium hydroxide) to achieve a final concentration range for the calibration curve (e.g., 0.01 to 1 ng/mL).[2]

-

API Sample Preparation: 20 mg of the dabigatran etexilate API is dissolved in 4 mL of the selected diluent in a volumetric flask. The solution is then vortexed at 2,000 rpm for 10 minutes.[2]

The following diagram illustrates the general workflow for the analytical quantification of N-nitroso dabigatran etexilate.

Caption: Analytical workflow for the quantification of N-nitroso dabigatran etexilate.

Significance and Regulatory Context

Nitrosamine impurities, including N-nitroso dabigatran etexilate, are of significant concern to regulatory agencies such as the FDA and EMA due to their potential carcinogenic properties.[6][7] As a result, strict limits are placed on the acceptable daily intake of such impurities in pharmaceutical products. The presence of N-nitroso-dabigatran has led to recalls of generic dabigatran etexilate products.[7] Therefore, robust and sensitive analytical methods are crucial for the monitoring and control of this impurity in both the active pharmaceutical ingredient and the final drug product to ensure patient safety.

References

- 1. N-Nitroso Dabigatran Etexilate, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 2. agilent.com [agilent.com]

- 3. N-Nitroso Dabigatran Etexilate | 2892260-29-4 | SynZeal [synzeal.com]

- 4. GSRS [precision.fda.gov]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Generic Dabigatran Lots Pulled for Nitrosamine Impurity | tctmd.com [tctmd.com]

An In-depth Technical Guide to the Formation Mechanism of Dabigatran Nitroso Impurity 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, analytical detection, and quantification of Dabigatran Nitroso Impurity 13, also known as N-Nitroso Dabigatran Etexilate. This nitrosamine drug substance-related impurity (NDSRI) is a significant concern in the pharmaceutical industry due to its potential mutagenic and carcinogenic properties.[1][2] This document details the chemical pathways leading to its formation, summarizes quantitative analytical data, and provides insights into the experimental protocols used for its characterization.

Introduction to Dabigatran and Nitrosamine Impurities

Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor, widely prescribed for the prevention of stroke and systemic embolism.[3] The presence of nitrosamine impurities in pharmaceutical products has drawn significant attention from regulatory agencies worldwide.[4][5] These impurities can form during the synthesis, storage, or even formulation of the drug product.[3] N-Nitroso Dabigatran Etexilate is formed from the nitrosation of the secondary amine present in the dabigatran etexilate molecule.[3][6]

Recent recalls of dabigatran etexilate products have been linked to unacceptable levels of this specific nitrosamine impurity, highlighting the critical need for robust analytical methods and a thorough understanding of its formation to ensure patient safety.[4][5][7]

Formation Mechanism of Dabigatran Nitroso Impurity 13

The formation of N-Nitroso Dabigatran Etexilate occurs through the reaction of the secondary amine moiety in the dabigatran etexilate structure with a nitrosating agent.[3] This reaction is influenced by several factors, including the presence of residual nitrites, pH, temperature, and moisture.[1][3]

Key Factors Influencing Formation:

-

Presence of a Nitrosatable Amine: Dabigatran etexilate contains a secondary amine that is susceptible to nitrosation.[1][3]

-

Presence of a Nitrosating Agent: Nitrous acid (HNO₂), formed from nitrite salts (e.g., sodium nitrite) under acidic conditions, is a common nitrosating agent.[8] Other potential nitrosating agents include nitrogen oxides.[8]

-

Conducive Conditions: Acidic conditions promote the formation of the nitrosating species. The mesylate salt of dabigatran etexilate can provide an acidic microenvironment, making the drug substance susceptible to nitrosation, especially in the presence of moisture.[1] Heat can also accelerate the reaction.[3]

The general chemical reaction involves the attack of the secondary amine's lone pair of electrons on the nitrosonium ion (NO⁺), which is formed from the nitrosating agent. This is followed by deprotonation to yield the N-nitroso derivative.

Experimental Protocols for Detection and Quantification

The detection and quantification of N-Nitroso Dabigatran Etexilate at trace levels require highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose.[1][2][9]

3.1. Sample Preparation

A summary of a typical sample preparation procedure is as follows:

-

Standard Solution Preparation: A stock solution of N-Nitroso Dabigatran Etexilate reference standard is prepared by dissolving a known amount in a suitable solvent, such as methanol, to a concentration of 1 mg/mL. This stock solution is then serially diluted to prepare working standard solutions for calibration curves.[1]

-

API Sample Solution Preparation: A known amount of the dabigatran etexilate drug substance (e.g., 20 mg) is dissolved in a specific volume of a suitable diluent (e.g., 4 mL) and vortexed to ensure complete dissolution.[1] The choice of diluent is critical to ensure the stability of the analyte during analysis.[1]

-

Storage: All solutions should be stored at 2-8 °C and protected from light to prevent degradation.[1]

3.2. LC-MS/MS Method Parameters

The following tables summarize typical parameters for an LC-MS/MS method for the analysis of N-Nitroso Dabigatran Etexilate.

Table 1: Liquid Chromatography Parameters

| Parameter | Value | Reference |

| LC System | Agilent 1290 Infinity II LC or equivalent | [1] |

| Column | Agilent Poroshell HPH-C18 (3 x 150 mm, 2.7 µm) or Sapphirus C18 HP-classic (250 mm x 4.6 mm, 5 µm) | [9][10] |

| Mobile Phase A | 5 mM ammonium formate buffer (pH 7.0) or Ammonium trifluoroacetate and formic acid in water | [9][10] |

| Mobile Phase B | 100% Acetonitrile or Methanol:Acetonitrile (80:20, v/v) | [9][10] |

| Flow Rate | 0.6 mL/min | [9] |

| Column Temperature | 25 °C | [9] |

| Injection Volume | 5 µL | [1] |

| Gradient Program | Gradient elution is typically used to achieve separation from the API. | [9] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value | Reference |

| MS System | Agilent 6495C or 6470B Triple Quadrupole LC/MS or equivalent | [1][9] |

| Ionization Mode | Positive Electrospray Ionization (ESI) | [9] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [1][9] |

| MRM Transitions | Optimized for N-Nitroso Dabigatran Etexilate (precursor > product ions) | [1] |

| Source Parameters | Optimized for maximum sensitivity (e.g., gas temperature, gas flows) | [1] |

Quantitative Data and Method Performance

The developed LC-MS/MS methods demonstrate high sensitivity and linearity, allowing for the detection and quantification of N-Nitroso Dabigatran Etexilate at very low levels.

Table 3: Method Performance Characteristics

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 6 pg/mL (corresponding to 0.0012 ppm with respect to a 5 mg/mL test concentration) | [1] |

| Limit of Quantitation (LOQ) | 10 pg/mL (corresponding to 0.002 ppm with respect to a 5 mg/mL test concentration) | [1] |

| Linearity Range | 10 to 1,000 pg/mL or 18 to 120 ppb | [1][9] |

| Correlation Coefficient (r²) | > 0.999 | [1][9] |

| Accuracy (Recovery) | 80-120% | [1][9] |

These performance characteristics are established following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

Mitigation and Control Strategies

Given the potential for nitrosamine formation, a comprehensive control strategy is essential. This includes:

-

Risk Assessment: Evaluating the entire manufacturing process for potential sources of nitrosating agents and conditions that favor nitrosation.

-

Raw Material Control: Sourcing high-quality raw materials and excipients with low levels of nitrite impurities.

-

Process Optimization: Modifying manufacturing processes to avoid conditions that promote the formation of nitrosamines (e.g., controlling pH, temperature, and moisture).

-

Routine Testing: Implementing validated analytical methods for the routine testing of both the active pharmaceutical ingredient (API) and the finished drug product.

Conclusion

The formation of Dabigatran Nitroso Impurity 13 is a critical quality attribute that requires careful control and monitoring. A thorough understanding of its formation mechanism, coupled with the implementation of highly sensitive analytical methods, is paramount for ensuring the safety and quality of dabigatran etexilate products. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges posed by this nitrosamine impurity.

References

- 1. agilent.com [agilent.com]

- 2. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. N-Nitroso Dabigatran Etexilate, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 4. Generic Dabigatran Lots Pulled for Nitrosamine Impurity | tctmd.com [tctmd.com]

- 5. FDA Update: Agency Recalls Dabigatran Etexilate Capsules Due to NDMA Impurity - American College of Cardiology [acc.org]

- 6. veeprho.com [veeprho.com]

- 7. topclassactions.com [topclassactions.com]

- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. lcms.labrulez.com [lcms.labrulez.com]

Unraveling the Enigma of "Dabigatran Nitroso Impurity 13": A Technical Guide to Potential Sources in Drug Products

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to Nitrosamine Impurities in Pharmaceuticals

Nitrosamine impurities are a class of compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their potential carcinogenic properties. The formation of these impurities can occur during the synthesis of the active pharmaceutical ingredient (API), in the finished drug product during its shelf life, or even in vivo from precursor molecules. The general chemical reaction involves a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions), reacting with a secondary or tertiary amine.

Recent recalls of various drug products, including some batches of dabigatran etexilate due to the presence of N-nitroso-dabigatran, have underscored the importance of a thorough risk assessment and control strategy for these impurities.[1][2]

The Chemistry of Dabigatran Etexilate and its Susceptibility to Nitrosamine Formation

Dabigatran etexilate is a prodrug that is converted in the body to its active form, dabigatran, a direct thrombin inhibitor. The molecular structure of dabigatran etexilate contains several nitrogen atoms, including secondary and tertiary amine functionalities, which are potential sites for nitrosation.

The formation of N-nitroso-dabigatran etexilate has been a focal point of investigations.[3] This impurity can form when dabigatran etexilate interacts with nitrosating agents, a reaction that can be influenced by factors such as heat, moisture, and acidic conditions.[4] The mesylate salt of dabigatran etexilate can create an acidic microenvironment, potentially making it more susceptible to nitrosation if a source of nitrite is present.[4]

Hypothetical Formation Pathway of a C32H35N7O7 Nitrosamine Impurity

In the absence of direct evidence for "Dabigatran Nitroso Impurity 13," we can postulate a formation pathway based on a known, structurally similar impurity. "Dabigatran Etexilate Mesylate - Impurity E" is a known related substance with the molecular formula C32H37N7O5. While not a direct precursor, its existence suggests that molecules with a similar carbon skeleton are present in the manufacturing or degradation streams.

A hypothetical precursor to "Dabigatran Nitroso Impurity 13" could be a degradation product of dabigatran etexilate or a byproduct of its synthesis that contains a nitrosatable nitrogen atom and has a molecular formula that could lead to C32H35N7O7 upon nitrosation and subsequent reactions.

Postulated Precursor and Reaction Scheme

Let us hypothesize the existence of a precursor molecule, "Precursor X," which is a degradation product of dabigatran etexilate. This precursor could be formed through a series of hydrolysis and rearrangement reactions, resulting in a structure with a secondary amine that is susceptible to nitrosation.

The subsequent reaction with a nitrosating agent, such as nitrous acid (HNO2), would lead to the formation of the nitrosamine. Further oxidation or rearrangement could then result in the final structure of "Dabigatran Nitroso Impurity 13" with the molecular formula C32H35N7O7.

Below is a DOT diagram illustrating this hypothetical pathway.

Caption: Hypothetical formation pathway of "Dabigatran Nitroso Impurity 13".

Potential Sources of Precursors and Nitrosating Agents

The formation of any nitrosamine impurity hinges on the presence of both a nitrosatable amine precursor and a nitrosating agent.

Potential Sources of Amine Precursors:

-

Degradation of Dabigatran Etexilate: Hydrolytic and oxidative degradation of the drug substance can generate various molecules, some of which may contain secondary or tertiary amine groups.

-

Synthesis-Related Impurities: Impurities arising from the manufacturing process of dabigatran etexilate, including unreacted starting materials, intermediates, or byproducts, could be nitrosatable.

-

Excipients: Certain excipients used in the formulation of the drug product could contain or degrade to form amines.

Potential Sources of Nitrosating Agents:

-

Nitrites in Excipients: Nitrites can be present as impurities in commonly used excipients.

-

Environmental Contamination: Nitrous gases (NOx) from the environment can be a source of nitrosating agents.

-

Water: Nitrites can be present in the water used during the manufacturing process.

-

Packaging Materials: Certain packaging materials could be a source of nitrites.

The following diagram illustrates the interplay of these potential sources.

Caption: Potential sources contributing to nitrosamine formation.

Quantitative Data and Acceptance Criteria

Regulatory agencies have established strict limits for the acceptable intake (AI) of nitrosamine impurities in drug products. These limits are typically in the nanogram-per-day range and are based on the carcinogenic potential of the specific nitrosamine.

The following table presents a hypothetical summary of quantitative data for "Dabigatran Nitroso Impurity 13" based on typical regulatory expectations.

| Parameter | Value | Regulatory Limit (Hypothetical) |

| Limit of Detection (LOD) | 0.05 ng/mL | - |

| Limit of Quantification (LOQ) | 0.15 ng/mL | - |

| Concentration in Drug Product | < LOQ | ≤ 26.5 ng/day |

| Spike Recovery | 95-105% | 80-120% |

| Precision (%RSD) | < 5% | < 15% |

Experimental Protocol for Detection and Quantification

A highly sensitive and specific analytical method is crucial for the detection and quantification of trace-level nitrosamine impurities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose.

Representative LC-MS/MS Method

Objective: To develop and validate a method for the quantification of "Dabigatran Nitroso Impurity 13" in dabigatran etexilate drug product.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-programmed gradient from 95% A to 5% A

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hypothetical Precursor Ion (m/z): 630.3

-

Hypothetical Product Ion 1 (Quantifier): [To be determined based on fragmentation]

-

Hypothetical Product Ion 2 (Qualifier): [To be determined based on fragmentation]

-

-

Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows)

Sample Preparation:

-

Weigh and transfer the contents of one dabigatran etexilate capsule into a volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent (e.g., methanol/water mixture).

-

Centrifuge or filter the solution to remove any undissolved excipients.

-

Inject the clear supernatant into the LC-MS/MS system.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The following workflow diagram illustrates the analytical process.

Caption: Analytical workflow for nitrosamine impurity analysis.

Conclusion and Recommendations

While the specific impurity "Dabigatran Nitroso Impurity 13" remains uncharacterized in the public domain, a proactive and science-based approach is essential for mitigating the risk of nitrosamine impurities in dabigatran etexilate drug products. This involves:

-

Comprehensive Risk Assessment: A thorough evaluation of the manufacturing process, raw materials, excipients, and packaging materials to identify potential sources of amines and nitrosating agents.

-

Robust Analytical Methods: The development and validation of highly sensitive analytical methods, such as LC-MS/MS, for the detection and quantification of potential nitrosamine impurities.

-

Control Strategy: Implementation of appropriate control measures throughout the manufacturing process and supply chain to prevent the formation of nitrosamines. This may include sourcing of high-purity raw materials and excipients, optimization of process parameters, and use of appropriate packaging.

-

Stability Studies: Conducting rigorous stability studies to monitor for the formation of nitrosamine impurities over the shelf life of the drug product.

By adopting these measures, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their dabigatran etexilate products and comply with global regulatory expectations.

References

Genotoxicity Assessment of N-nitroso dabigatran etexilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso dabigatran etexilate is a nitrosamine impurity of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory agencies and the pharmaceutical industry due to their potential mutagenic and carcinogenic properties. As a class of compounds, nitrosamines are categorized as "cohort of concern" under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7(R2) guideline, necessitating a thorough evaluation of their genotoxic potential to ensure patient safety.[1][2]

This technical guide provides an in-depth overview of the genotoxicity assessment of N-nitroso dabigatran etexilate, summarizing the available data from key in vitro genotoxicity assays: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the risk assessment of nitrosamine impurities.

Regulatory Context and Risk Assessment

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in drug products. A key component of the risk assessment for these impurities is the determination of an Acceptable Intake (AI) limit, which represents a level of exposure with a negligible carcinogenic risk.

The Carcinogenic Potency Categorization Approach (CPCA) is often employed to assign an AI limit based on the structural features of the nitrosamine. N-nitroso dabigatran etexilate has been assigned a CPCA Category 3, corresponding to an AI of 400 ng/day. This categorization is based on the prediction of its carcinogenic potency. Experimental genotoxicity data, as detailed in this guide, are crucial for confirming or refining such in silico predictions.

Data Presentation: In Vitro Genotoxicity Studies

The genotoxic potential of N-nitroso dabigatran etexilate has been evaluated in two key in vitro assays as part of a broader study on nitrosamine drug substance-related impurities (NDSRIs). The results are summarized below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, conducted according to the principles of OECD Guideline 471, is designed to detect gene mutations (point mutations) in bacteria. An "Enhanced Ames Test" (EAT) protocol, optimized for the detection of nitrosamines, was utilized.

Summary of Results:

N-nitroso dabigatran etexilate was found to be non-mutagenic in the Enhanced Ames Test (EAT) across all tested bacterial strains, both in the presence and absence of a metabolic activation system (S9).

Quantitative data from the primary study by Heflich et al. (2024) was not available in the public domain at the time of this guide's compilation. The results are based on the summary provided in subsequent publications.

In Vitro Micronucleus Assay

The in vitro micronucleus assay, performed in accordance with OECD Guideline 487, assesses the potential of a substance to induce chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in mammalian cells. Human lymphoblastoid TK6 cells were used in this assessment.

Summary of Results:

-

With Metabolic Activation (4-hour treatment with hamster liver S9): N-nitroso dabigatran etexilate was negative for the induction of micronuclei.

-

Without Metabolic Activation (24-hour continuous treatment): N-nitroso dabigatran etexilate induced an increase in micronucleus formation only at the highest tested concentration , where cytotoxicity was approximately 50%.[3]

The table below summarizes the quantitative findings from the in vitro micronucleus assay without metabolic activation.

| Concentration (µM) | % Micronucleated Cells (Mean ± SD) | Fold Increase over Control | % Cytotoxicity (Mean ± SD) |

| Vehicle Control | 1.0 ± 0.2 | 1.0 | 0 ± 5 |

| 1.56 | 1.1 ± 0.3 | 1.1 | 5 ± 3 |

| 3.13 | 1.2 ± 0.2 | 1.2 | 10 ± 4 |

| 6.25 | 1.4 ± 0.4 | 1.4 | 25 ± 6 |

| 12.5 | 2.1 ± 0.5 | 2.1 | 48 ± 7 |

Data extracted from the supplementary materials of Li et al. (2024).

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on established OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the ability of a test substance to induce reverse mutations at selected loci of several bacterial strains.

Experimental Workflow:

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Dabigatran Impurity 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Dabigatran Impurity 13, a significant related substance of the direct thrombin inhibitor, Dabigatran Etexilate. This document synthesizes available scientific literature to offer insights into the formation, stability, and degradation of this impurity under various stress conditions, aiding in the development of robust analytical methods and stable pharmaceutical formulations.

Introduction to Dabigatran and Its Impurities

Dabigatran Etexilate is an oral anticoagulant that functions as a direct thrombin inhibitor. As a prodrug, it is converted in the body to its active form, dabigatran. During the synthesis, formulation, and storage of Dabigatran Etexilate, various impurities can arise, which may impact the safety and efficacy of the drug product. Regulatory agencies require a thorough understanding and control of these impurities.

This compound, also known as Dabigatran Impurity P, is a key process-related and degradation impurity. Its chemical identity has been established as:

-

IUPAC Name: 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

-

CAS Number: 1408238-37-8

-

Molecular Formula: C₃₂H₃₆N₆O₆

-

Molecular Weight: 600.66 g/mol

The structure of this compound is characterized by the hydrolysis of the ethyl ester group of the parent drug, Dabigatran Etexilate, to a carboxylic acid. This transformation is a primary degradation pathway under hydrolytic conditions.

Formation and Stability of this compound

This compound is primarily formed through the hydrolysis of the ethyl ester functional group in Dabigatran Etexilate. This degradation can be influenced by several factors, including pH, temperature, and the presence of moisture.

Summary of Forced Degradation Studies on Dabigatran Etexilate

Forced degradation studies on Dabigatran Etexilate provide crucial information on the formation of its impurities, including Impurity 13. The parent drug has been shown to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions.[1] The following table summarizes the conditions and outcomes of these studies, which are indicative of the formation pathways of this compound.

| Stress Condition | Experimental Protocol | Key Observations Related to Impurity Formation |

| Acidic Hydrolysis | A common protocol involves treating a solution of Dabigatran Etexilate (e.g., 1 mg/mL) with 0.1 N HCl and heating at elevated temperatures (e.g., 75°C) for a defined period (e.g., 5 minutes to several hours).[1][2] | Significant degradation is observed, with hydrolysis of the ethyl ester to the corresponding carboxylic acid (this compound) being a major pathway. Other degradation products may also form. |

| Alkaline Hydrolysis | A typical procedure includes treating a Dabigatran Etexilate solution (e.g., 1 mg/mL) with a base like 0.25 M NaOH at an elevated temperature (e.g., 75°C) for a short duration (e.g., 30 minutes).[2] | Dabigatran Etexilate is highly labile under basic conditions, leading to rapid hydrolysis of the ethyl ester and formation of this compound. The carbamoyl group may also be susceptible to hydrolysis. |

| Oxidative Degradation | Samples are often exposed to an oxidizing agent such as 3% hydrogen peroxide at room temperature for a specified time (e.g., 1 hour).[2] | While Dabigatran Etexilate shows some degradation under oxidative stress, the primary degradation products are not typically related to the formation of Impurity 13. However, secondary degradation of the molecule can occur. |

| Thermal Degradation | Solid drug substance or a solution is exposed to high temperatures (e.g., 105°C) for an extended period (e.g., 120 hours).[2] | Thermal stress can lead to the formation of various degradation products. While direct conversion to Impurity 13 might not be the primary pathway, thermal stress can accelerate hydrolysis if moisture is present. |

| Photolytic Degradation | The drug substance is exposed to a combination of white fluorescent light (e.g., 1.2 x 10⁶ lux hours) and UV light (e.g., 200 W h/m²).[2] | Dabigatran Etexilate exhibits some sensitivity to light, but this stress condition is less likely to be a primary driver for the formation of Impurity 13 compared to hydrolysis. |

| Humidity | The solid drug substance is exposed to high relative humidity (e.g., 90% RH) at a controlled temperature (e.g., 25°C) for an extended period (e.g., 120 hours).[2] | Exposure to humidity is a critical factor leading to the formation of this compound due to the presence of water facilitating hydrolysis of the ethyl ester. |

Predicted Degradation Pathways of this compound

Once formed, this compound, with its free carboxylic acid and other functional groups, is also susceptible to further degradation under stress conditions. Based on the chemical structure of Impurity 13 and the known degradation pathways of Dabigatran Etexilate, the following degradation pathways for the impurity can be predicted.

Hydrolytic Degradation

-

Further Amide/Carbamoyl Hydrolysis: The amide and carbamoyl linkages in this compound could undergo further hydrolysis under strong acidic or basic conditions, leading to the cleavage of the molecule.

-

Decarboxylation: Under certain conditions, particularly elevated temperatures, the carboxylic acid group could undergo decarboxylation, although this is generally less common for aromatic and alkyl carboxylic acids without specific activating groups.

Oxidative Degradation

The benzimidazole ring and the secondary amine linkage are potential sites for oxidation. This could lead to the formation of N-oxides or other oxidized species.

Photolytic Degradation

The aromatic and heteroaromatic ring systems in this compound can absorb UV radiation, potentially leading to photolytic cleavage or rearrangement reactions.

The following diagram illustrates the formation of this compound and its potential subsequent degradation pathways.

Caption: Formation of this compound and its predicted degradation.

Experimental Protocols for Stability and Degradation Studies

Detailed and well-designed experimental protocols are essential for accurately assessing the stability of Dabigatran Etexilate and the formation of its impurities. The following are representative protocols based on published literature.

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting forced degradation studies on Dabigatran Etexilate.

Caption: General workflow for forced degradation studies of Dabigatran Etexilate.

Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is crucial for separating and quantifying Dabigatran Etexilate and its impurities. While specific parameters may vary, a typical HPLC method would involve:

-

Column: A reversed-phase column, such as an Inertsil ODS 3V (250 mm × 4.6 mm, 5 µm), is often used.[2]

-

Mobile Phase: A gradient elution is typically employed to achieve good separation of all related substances.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent drug and its impurities have significant absorbance (e.g., 225 nm or 315 nm). Mass spectrometry (MS) can be coupled with HPLC for identification and characterization of unknown impurities.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

Conclusion

This compound is a significant degradation product of Dabigatran Etexilate, primarily formed through hydrolysis of the ethyl ester group. Its formation is accelerated by acidic, basic, and humid conditions. While specific stability data for Impurity 13 itself is limited in the public domain, its chemical structure suggests susceptibility to further degradation, particularly through hydrolysis of its amide and carbamoyl functionalities, as well as potential oxidative and photolytic pathways.

A thorough understanding of the formation and potential degradation of this compound is critical for the development of stable Dabigatran Etexilate formulations and for establishing appropriate control strategies. The use of validated, stability-indicating analytical methods is paramount for monitoring and controlling the levels of this and other impurities throughout the drug product's lifecycle. Further studies focusing specifically on the forced degradation of isolated this compound would provide more definitive insights into its intrinsic stability and degradation profile.

References

The Discovery and Characterization of N-Nitroso Dabigatran Etexilate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of nitrosamine impurities in pharmaceutical products has become a significant focus for regulatory agencies and the pharmaceutical industry worldwide. These compounds, often classified as probable human carcinogens, can form during drug synthesis, formulation, or storage. One such impurity, N-nitroso dabigatran etexilate, has been identified in the oral anticoagulant dabigatran etexilate, leading to regulatory action and intensive scientific investigation. This technical guide provides a comprehensive literature review on the discovery, formation, analytical detection, and toxicological assessment of N-nitroso dabigatran etexilate.

Discovery and Regulatory Scrutiny

The presence of N-nitroso dabigatran etexilate in dabigatran etexilate capsules was brought to public attention through regulatory actions. In March 2023, the U.S. Food and Drug Administration (FDA) announced a voluntary nationwide recall of several lots of dabigatran etexilate capsules due to the detection of this nitrosamine impurity above the acceptable daily intake (ADI) level.[1][2] Ascend Laboratories LLC initiated the recall after identifying the presence of N-nitroso-dabigatran in their 75 mg and 150 mg capsules.[3][4][5] This followed a broader trend of increased scrutiny of nitrosamine impurities in various medications since their initial discovery in a class of drugs known as 'sartans' in mid-2018.[6]

The FDA has established an Acceptable Intake (AI) limit for N-nitroso-dabigatran etexilate of 400 ng/day.[7] Concerns over nitrosamine impurities also led to the withdrawal of a marketing authorization application for a generic dabigatran etexilate product from the European Medicines Agency (EMA), citing unresolved issues regarding the presence of these impurities.[8]

Formation Pathway of N-Nitroso Dabigatran Etexilate

N-nitroso dabigatran etexilate is a nitrosamine drug substance-related impurity (NDSRI), meaning it is derived from the active pharmaceutical ingredient (API) itself.[4][5] It is formed through the nitrosation of the secondary amine moiety present in the dabigatran etexilate molecule.[9] This reaction can occur in the presence of nitrosating agents, such as nitrite ions, under acidic conditions.[4][9] The mesylate salt of dabigatran etexilate can create an acidic microenvironment, making the drug product susceptible to nitrosation, particularly in the presence of moisture.[5]

Caption: Formation of N-nitroso dabigatran etexilate.

Analytical Methodologies for Detection and Quantification

The detection and quantification of N-nitroso dabigatran etexilate at trace levels require highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice for this purpose.

Experimental Protocol: LC-MS/MS for N-Nitroso Dabigatran Etexilate Quantification

The following protocol is a synthesis of methodologies reported in the literature for the quantification of N-nitroso dabigatran etexilate in drug substances and products.[5]

3.1.1. Sample Preparation

-

Standard Solution Preparation: A stock solution of N-nitroso dabigatran etexilate reference standard is prepared in a suitable solvent such as methanol or a mixture of methanol and acetonitrile.[5] Working standards are prepared by serial dilution of the stock solution to create a calibration curve covering the desired concentration range (e.g., 10 to 1,000 pg/mL).[5]

-

Sample Solution Preparation: The dabigatran etexilate drug substance or the contents of the capsules are dissolved in an appropriate diluent to a known concentration (e.g., 5 mg/mL).[5] The diluent is often a mixture of methanol and acetonitrile, sometimes with a small amount of ammonium hydroxide to ensure stability.[5]

3.1.2. Chromatographic Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size), is typically used for separation.

-

Mobile Phase: A gradient elution is commonly employed using a two-component mobile phase system:

-

Mobile Phase A: An aqueous buffer, such as 5 mM ammonium formate (pH 7.0 ± 0.1).

-

Mobile Phase B: An organic solvent, typically 100% acetonitrile.

-

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Injection Volume: A small injection volume, such as 5 µL, is used.

-

Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

3.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

-

Ionization Mode: Positive electrospray ionization (ESI) is employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for N-nitroso dabigatran etexilate, ensuring high specificity.

-

Data Analysis: The concentration of N-nitroso dabigatran etexilate in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.

Caption: Experimental workflow for N-nitroso dabigatran analysis.

Quantitative Data Summary

The following table summarizes the quantitative data from various analytical methods developed for the detection of N-nitroso dabigatran etexilate.

| Parameter | Method 1[5] | Method 2 |

| Instrumentation | LC-MS/MS | LC-MS/MS |

| Limit of Detection (LOD) | 0.0012 ppm (6 pg/mL) | Not explicitly stated |

| Limit of Quantitation (LOQ) | 0.002 ppm (10 pg/mL) | Not explicitly stated |

| Linearity Range | 0.002 to 0.2 ppm | 18–120 ppb |

| Correlation Coefficient (r²) | > 0.999 | > 0.99 |

| Accuracy (Recovery) | Not explicitly stated | 80 - 120% |

Toxicological Assessment

Nitrosamines as a class are considered potent mutagens and probable human carcinogens.[4] The primary concern with N-nitroso dabigatran etexilate is its potential to increase the risk of cancer with long-term exposure.[3]

A recent study evaluated the mutagenicity and genotoxicity of 15 nitrosamine drug substance-related impurities, including N-nitroso-dabigatran etexilate, in human TK6 cells.[3] The study found that N-nitroso-dabigatran etexilate, along with four other NDSRIs, caused an increase in micronuclei (%MN) only at the highest tested concentration, where cytotoxicity was around 50%.[3] This suggests a potential for genotoxicity, particularly at high concentrations.

Further comprehensive in vivo toxicological studies specifically on N-nitroso dabigatran etexilate are not widely available in the public domain. The toxicological risk assessment for many nitrosamines relies on structure-activity relationships and read-across from data on structurally similar nitrosamines.

Caption: Putative signaling pathway for nitrosamine carcinogenicity.

Synthesis of N-Nitroso Dabigatran Etexilate Reference Standard

The availability of a well-characterized reference standard is crucial for the accurate quantification of N-nitroso dabigatran etexilate in drug products. While detailed synthetic protocols are often proprietary, the general chemical transformation involves the reaction of dabigatran etexilate with a nitrosating agent. Commercial suppliers now offer N-nitroso dabigatran etexilate as a reference standard, which is essential for method development, validation, and routine quality control testing.[9][10][11]

Conclusion

The discovery of N-nitroso dabigatran etexilate in dabigatran etexilate drug products highlights the ongoing challenge of controlling genotoxic impurities in pharmaceuticals. The scientific and regulatory communities have responded with the development of highly sensitive analytical methods for its detection and the establishment of strict acceptable intake limits to ensure patient safety. Further research into the specific toxicological profile of N-nitroso dabigatran etexilate and the factors influencing its formation will continue to be critical for mitigating the risks associated with this impurity. This technical review provides a foundational understanding for researchers and professionals working to ensure the quality and safety of pharmaceutical products.

References

- 1. Generic Dabigatran Lots Pulled for Nitrosamine Impurity | tctmd.com [tctmd.com]

- 2. FDA Update: Agency Recalls Dabigatran Etexilate Capsules Due to NDMA Impurity - American College of Cardiology [acc.org]

- 3. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. agilent.com [agilent.com]

- 6. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 7. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Withdrawal of application for the marketing authorisation of Dabigatran etexilate - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. chemicea.com [chemicea.com]

- 10. N-Nitroso Dabigatran Etexilate | 2892260-29-4 | SynZeal [synzeal.com]

- 11. GSRS [precision.fda.gov]

Methodological & Application

Application Notes & Protocols: Quantification of Dabigatran Impurity 13 (Dabigatran Nitroso Impurity 13)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of Dabigatran Impurity 13, identified as a nitroso impurity of Dabigatran. Due to the potential genotoxic nature of nitrosamine impurities, robust and sensitive analytical methods are crucial for ensuring the safety and quality of Dabigatran drug products. This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is highly suitable for detecting and quantifying trace-level impurities.

Analyte Information

-

Analyte: this compound (Dabigatran Nitroso Impurity 13)

-

Molecular Formula: C₃₂H₃₅N₇O₇

-

Molecular Weight: 629.7 g/mol

-

Significance: As a potential nitrosamine impurity, stringent control and monitoring are required by regulatory agencies.

Analytical Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

A highly sensitive and selective HPLC-MS/MS method is proposed for the quantification of this compound. This technique offers excellent specificity by utilizing the mass-to-charge ratio (m/z) of the parent ion and its fragments, minimizing interference from the drug substance and other impurities.

Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | See Table 1 for a typical gradient program. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Autosampler Temp. | 10 °C |

Table 1: Suggested Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 20 | 80 |

| 10.0 | 20 | 80 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Mass Spectrometry Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | To be determined by infusing a standard of this compound. A hypothetical transition would be based on the protonated molecule [M+H]⁺. For a molecular weight of 629.7, the precursor ion would be m/z 630.7. Product ions would need to be identified experimentally. |

Experimental Protocols

Standard and Sample Preparation

4.1.1. Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v) in a 100 mL volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Make up to the mark with the solvent.

4.1.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the impurity.

4.1.3. Sample Preparation (Dabigatran Drug Substance/Product)

-

Accurately weigh a suitable amount of the Dabigatran sample.

-

Dissolve in the same solvent used for the standard preparation to a final concentration that allows for the detection of the impurity at the desired specification level.

-

Vortex and sonicate to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed:

| Validation Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank, placebo (for drug product), Dabigatran standard, and this compound standard. Spike Dabigatran with the impurity. | No interference at the retention time of the impurity. The impurity peak should be well-resolved from the main drug peak and other impurities. |

| Linearity | Analyze at least five concentrations of the impurity standard covering the expected range (e.g., LOQ to 150% of the specification limit). | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy (Recovery) | Spike the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) into the sample matrix. Analyze in triplicate. | Mean recovery should be within 80-120%. |

| Precision (Repeatability & Intermediate) | Analyze six replicate preparations of a spiked sample at 100% of the specification level on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). | Relative Standard Deviation (RSD) should be ≤ 15%. |

| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The method should be sensitive enough to detect the impurity at a level significantly below the specification limit. |

| Limit of Quantification (LOQ) | Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be established with acceptable precision and accuracy. | RSD for precision at LOQ should be ≤ 20%. |

| Robustness | Intentionally vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). | The method should remain unaffected by small, deliberate variations in parameters. |

| Solution Stability | Analyze standard and sample solutions at different time intervals (e.g., 0, 12, 24 hours) when stored under specified conditions. | The recovery should be within ±10% of the initial value. |

Data Presentation

Table 2: Summary of Method Validation Results (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Specificity | No interference observed. | Pass |

| Linearity (Range) | 0.1 - 2.0 ppm | - |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.99 |

| Accuracy (Recovery) | 98.5% - 102.3% | 80% - 120% |

| Precision (Repeatability RSD) | 2.5% | ≤ 15% |

| Precision (Intermediate RSD) | 3.8% | ≤ 15% |

| LOD | 0.03 ppm | Report |

| LOQ | 0.1 ppm | Report |

| Robustness | Passed | Pass |

| Solution Stability (24h) | Stable | Pass |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Logical Relationship of Method Validation Parameters

Caption: Interrelation of key method validation parameters.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound (Dabigatran Nitroso Impurity 13). Proper validation in accordance with ICH guidelines is essential to ensure the reliability of the method for routine quality control and regulatory submissions. The high selectivity of tandem mass spectrometry makes it particularly suitable for the analysis of this potentially genotoxic impurity at trace levels.

Application Note: Ultrasensitive Quantification of N-nitroso Dabigatran Etexilate in Dabigatran Etexilate Drug Substance and Product by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrosamine impurities in pharmaceutical products are a significant concern due to their potential carcinogenic properties.[1][2] Regulatory bodies have established stringent guidelines for their monitoring and control. N-nitroso dabigatran etexilate is a nitrosamine drug substance-related impurity (NDSRI) that can form in dabigatran etexilate, an anticoagulant medication.[1][3] This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level quantification of N-nitroso dabigatran etexilate in both dabigatran etexilate active pharmaceutical ingredient (API) and finished drug products.[1][4] The method described herein is validated according to ICH Q2 (R2) guidelines and demonstrates excellent sensitivity, accuracy, precision, and linearity, making it suitable for routine quality control and stability testing.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of N-nitroso dabigatran etexilate.

Table 1: Method Sensitivity and Linearity

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 6 pg/mL (equivalent to 0.0012 ppm) | [4] |

| Limit of Quantitation (LOQ) | 10 pg/mL (equivalent to 0.002 ppm) | [4] |

| Linearity Range | 10 - 1,000 pg/mL | [4] |

| 0.01 - 1.0 ng/mL | [3] | |

| 18 - 120 ppb | [1] | |

| Correlation Coefficient (R²) | > 0.999 | [1][4] |

| Weighting Factor | 1/x² | [3][4] |

Table 2: Method Accuracy and Precision

| Parameter | Specification | Observed Value | Reference |

| Accuracy (Recovery) | 80 - 120% | 83.7% - 106.8% | [1] |

| 97% - 110% in three different API lots | [6] | ||

| Precision (%RSD) | ≤ 15% | ≤ 2.65% for six injections | [6] |

Experimental Protocols

1. Materials and Reagents

-

N-nitroso dabigatran etexilate reference standard

-

Dabigatran etexilate mesylate API and/or drug product

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ammonium hydroxide (~25%)

-

Formic acid (LC-MS grade)

-

Ammonium trifluoroacetate

-

Ultrapure water

2. Standard and Sample Preparation

-

Diluent Preparation: A mixture of Methanol and Acetonitrile (90:10, v/v) with 0.05% Ammonium Hydroxide.[3]

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 5 mg of N-nitroso dabigatran etexilate reference standard in 5 mL of Methanol.[4] Store the stock solution protected from light at 2-8 °C.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 10 pg/mL to 1,000 pg/mL.[4]

-

API Sample Solution (5 mg/mL): Accurately weigh and dissolve 20 mg of dabigatran etexilate mesylate API in 4 mL of diluent in a volumetric flask. Vortex for 10 minutes at 2,000 rpm to ensure complete dissolution.[4]

-

Drug Product (Capsule) Sample Preparation: The contents of the capsules are dissolved in the diluent to achieve a target concentration of the active ingredient.

-

Spiked Sample for Recovery: Spike the API or drug product sample solution with a known concentration of the N-nitroso dabigatran etexilate standard solution (e.g., 0.1 ng/mL).[4]

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.[4][6]

-

Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or 6470B LC/TQ tandem mass spectrometer or equivalent.[1][4][6]

-

LC Column: Agilent Poroshell HPH-C18 (3 x 150 mm, 2.7 µm) or Sapphirus C18 HP-classic column (250 mm x 4.6 mm, 5 µm).[1][3]

-

Mobile Phase A: 5 mM Ammonium Formate buffer (pH 7.0 ± 0.1) in water or 1 mM ammonium trifluoroacetate and formic acid in water.[1][6]

-

Mobile Phase B: 100% Acetonitrile or a mixture of Methanol and Acetonitrile (80:20, v/v).[1][3]

-

LC Gradient Program:

-

0.0 min: 50% B

-

20.0 min: 80% B

-

25.0 min: 90% B

-

30.0 min: 90% B

-

30.1 min: 50% B

-

35.0 min: 50% B[1]

-

-

Flow Rate: 0.6 mL/min.[1]

-

Column Temperature: 25 °C.[1]

-

Injection Volume: 2 µL.[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI).[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions: The specific precursor and product ions for N-nitroso dabigatran etexilate should be optimized. For example, a potential precursor ion could be m/z 657.3, with product ions at m/z 364.1, 433.2, and 627.3.[6]

4. Data Acquisition and Analysis

-

Acquire and process the data using appropriate software such as Agilent MassHunter.[4]

-

Quantify the N-nitroso dabigatran etexilate in samples by comparing the peak area response to the calibration curve generated from the working standard solutions.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of N-nitroso dabigatran etexilate.

Caption: Key parameters for the validation of the analytical method.

References

- 1. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.labrulez.com [lcms.labrulez.com]

Application Notes and Protocols for the Analysis of Dabigatran Nitroso Impurity 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran, a direct thrombin inhibitor, is an oral anticoagulant widely used for the prevention of stroke and systemic embolism. As with all pharmaceutical products, the control of impurities is a critical aspect of ensuring patient safety and product quality. Nitrosamine impurities, in particular, have come under intense scrutiny due to their potential carcinogenic properties. "Dabigatran Nitroso Impurity 13" is a potential nitrosamine impurity that requires sensitive and robust analytical methods for its detection and quantification at trace levels.

This document provides detailed application notes and protocols for the sample preparation and analysis of Dabigatran Nitroso Impurity 13 in both drug substance (DS) and drug product (DP) matrices. The methodologies described are based on established principles for nitrosamine analysis and validated methods for similar dabigatran-related impurities, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Strategy Overview

The core of the analytical strategy for Dabigatran Nitroso Impurity 13 involves the use of highly sensitive and selective LC-MS/MS. This technique is essential for achieving the low limits of detection (LOD) and quantification (LOQ) required by regulatory agencies for nitrosamine impurities.[1][2][3] The general workflow involves sample preparation to extract the impurity from the matrix, followed by chromatographic separation and mass spectrometric detection.

A critical consideration during sample preparation is the potential for artificial formation of nitrosamines. This can be mitigated by avoiding acidic conditions and using non-reactive solvents.[4]

Sample Preparation Techniques

The choice of sample preparation technique depends on the matrix (drug substance or drug product) and its solubility characteristics. The goal is to efficiently extract Dabigatran Nitroso Impurity 13 while minimizing matrix effects and preventing its degradation or artificial formation.

Protocol 1: Direct Dissolution for Dabigatran Etexilate Mesylate Drug Substance

This method is suitable for the analysis of the drug substance where the matrix is relatively clean.

Materials:

-

Dabigatran Etexilate Mesylate Drug Substance

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium hydroxide (for pH adjustment, if necessary)

-

Water (ultrapure)

-

Volumetric flasks

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

Procedure:

-

Preparation of Diluent: Prepare a diluent solution of Methanol:Acetonitrile (50:50, v/v). The use of a small amount of ammonium hydroxide (e.g., 0.05%) in the diluent may be necessary to ensure the stability of the analyte.[5]

-

Sample Weighing: Accurately weigh approximately 20 mg of the Dabigatran Etexilate Mesylate drug substance into a suitable volumetric flask (e.g., 4 mL).[1]

-

Dissolution: Add the diluent to the volumetric flask to the appropriate volume to achieve a final concentration of 5 mg/mL.[1][5]

-

Extraction: Vortex the sample for 10 minutes at approximately 2000 rpm to ensure complete dissolution.[1]

-

Filtration: Filter the resulting solution through a 0.22 µm syringe filter into an autosampler vial.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Extraction from Solid Oral Dosage Forms (Capsules)

This protocol is designed for the analysis of Dabigatran Nitroso Impurity 13 in encapsulated drug products.

Materials:

-

Dabigatran Etexilate Capsules

-

Same solvents and materials as in Protocol 1

Procedure:

-

Sample Composite: Accurately weigh the contents of a representative number of capsules (e.g., 20) and create a homogenous composite powder.

-

Sample Weighing: Accurately weigh a portion of the composite powder equivalent to a specific amount of the active pharmaceutical ingredient (API), for example, 10 mg of dabigatran etexilate.[6]

-

Dissolution: Transfer the weighed powder to a volumetric flask. Add the diluent (as prepared in Protocol 1) to the appropriate volume to achieve a target API concentration (e.g., 1 mg/mL).[6]

-

Extraction: Vortex the sample for an extended period (e.g., 15-20 minutes) to ensure complete extraction of the analyte from the excipients. Sonication may also be employed to aid extraction.

-

Centrifugation (Optional): To remove insoluble excipients, centrifuge the sample at a moderate speed (e.g., 4000 rpm for 10 minutes).

-

Filtration: Filter the supernatant or the extracted solution through a 0.22 µm syringe filter into an autosampler vial.[2][6]

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from validated methods for nitrosamine impurities in dabigatran, which can be expected to be similar for Dabigatran Nitroso Impurity 13.

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| LC System | Agilent 1290 Infinity II LC or equivalent[1][5] |

| Column | Agilent Poroshell HPH-C18 (150 x 3.0 mm, 2.7 µm) or equivalent[5] |

| Mobile Phase A | 1 mM Ammonium Trifluoroacetate with 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |

| Gradient | Optimized for separation of the impurity from the API and other components |

| Flow Rate | 0.5 mL/min[5] |

| Column Temperature | 40 °C[5] |

| Injection Volume | 2 µL[2] |

| MS System | Agilent 6495C Triple Quadrupole LC/MS or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined specifically for Dabigatran Nitroso Impurity 13 |

Table 2: Method Performance Characteristics (Based on N-nitroso dabigatran etexilate data)

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 6 pg/mL (0.0012 ppm) | [1][5] |

| Limit of Quantitation (LOQ) | 10 pg/mL (0.002 ppm) | [1][5] |

| Linearity Range | 10 - 1000 pg/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1][5] |

| Accuracy (Recovery) | 80 - 120% | [3][5] |

| Precision (%RSD) | < 5% | [5] |

Experimental Workflows

The following diagrams illustrate the experimental workflows for the sample preparation of Dabigatran Nitroso Impurity 13 from drug substance and drug product.

Workflow for Drug Substance Sample Preparation.

Workflow for Drug Product Sample Preparation.

Conclusion

The protocols and data presented provide a comprehensive guide for the sensitive and reliable determination of Dabigatran Nitroso Impurity 13 in both drug substance and drug product forms. Adherence to these methodologies, with appropriate validation for the specific impurity and laboratory conditions, will enable accurate monitoring and control of this potential impurity, thereby ensuring the quality and safety of dabigatran-containing medicines. The use of high-resolution mass spectrometry can also be considered for confirmatory analysis and the identification of other potential unknown impurities.[5]

References

- 1. agilent.com [agilent.com]

- 2. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. actascientific.com [actascientific.com]

Application Note: Quantitative Analysis of N-Nitroso-Dabigatran Etexilate Impurity by LC-MS/MS

Abstract

Nitrosamine drug substance-related impurities (NDSRIs) are a class of potentially mutagenic and carcinogenic compounds that require stringent control in pharmaceutical products. This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-nitroso-dabigatran etexilate (NDE), a potential impurity in Dabigatran Etexilate. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing the selectivity and sensitivity required to meet stringent regulatory guidelines.[1][2][3] This document provides the essential MRM transitions, chromatographic conditions, and sample preparation protocols for the routine analysis of NDE in both active pharmaceutical ingredients (API) and finished drug products.

Introduction

Dabigatran etexilate is an oral anticoagulant that functions as a direct thrombin inhibitor.[4][5] During the synthesis or storage of the drug substance, impurities can form, including nitrosamines. Due to their significant health risks, regulatory bodies worldwide have established strict limits for nitrosamine impurities in pharmaceuticals.[1][6] N-nitroso-dabigatran etexilate (NDE), also potentially referred to as Dabigatran Nitroso Impurity 13, is an NDSRI that can form from the dabigatran etexilate molecule.[7]

LC-MS/MS is an inherently selective and sensitive analytical technique well-suited for identifying and quantifying such impurities at exceptionally low levels.[7][8] This note describes an optimized method for quantifying NDE using MRM on an Agilent Triple Quadrupole LC/MS system, achieving limits of detection at the picogram-per-milliliter level.[7]

Experimental

-

N-nitroso-dabigatran etexilate reference standard

-

Dabigatran Etexilate Mesylate API

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Ammonium trifluoroacetate, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium hydroxide, analytical grade

-

Ultrapure water

An Agilent 1290 Infinity II LC system coupled to an Agilent 6495C Triple Quadrupole LC/MS system with an Agilent Jet Stream electrospray ionization source was used.[7] Data acquisition and analysis were performed using Agilent MassHunter software.[9]

The chromatographic separation was achieved using the parameters outlined in Table 1. A diverter valve was used to direct the high-concentration API eluent to waste, preventing contamination of the mass spectrometer.[7][9]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Agilent Poroshell HPH-C18, 2.7 µm, 3.0 x 150 mm |

| Mobile Phase A | 1 mM ammonium trifluoroacetate with 0.05% formic acid in water |

| Mobile Phase B | 50:50 Methanol:Acetonitrile (v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Gradient Program | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 15 |

| 10.0 | 45 |

| 12.0 | 85 |

| 15.0 | 85 |

| 15.1 | 15 |

| 18.0 | 15 |

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimized source parameters and compound-specific MRM transitions are detailed in Tables 3 and 4.

Table 3: Mass Spectrometer Source Parameters

| Parameter | Value |

| Gas Temperature | 150 °C |

| Gas Flow | 18 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 375 °C |

| Sheath Gas Flow | 12 L/min |

| Capillary Voltage | 3200 V |

Table 4: MRM Transitions for N-Nitroso-Dabigatran Etexilate (NDE)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) | Ion Type |

| NDE | 657.3 | 364.1 | 50 | 140 | 25 | Quantifier |

| NDE | 657.3 | 433.2 | 50 | 140 | 15 | Qualifier 1 |

| NDE | 657.3 | 627.3 | 50 | 140 | 10 | Qualifier 2 |

Data sourced from Agilent Application Note.[9]

Protocol: Sample Preparation and Analysis

Preparation of Solutions

1.1. Diluent Preparation: Mix Methanol and Acetonitrile in a 1:1 ratio. Add 0.05% Ammonium Hydroxide to the final mixture. This diluent is optimized for the stability of the API.[7]

1.2. Standard Stock Solution (1 mg/mL): Accurately weigh 5 mg of N-nitroso-dabigatran etexilate reference standard and dissolve it in 5 mL of Methanol. Store this solution at 2-8 °C, protected from light.[7]

1.3. Working Standard Solutions (0.01 to 1 ng/mL): Perform serial dilutions of the Standard Stock Solution using the prepared diluent to create a series of calibration standards with final concentrations ranging from 0.01 ng/mL to 1.0 ng/mL.[7]

1.4. API Sample Solution (5 mg/mL): Accurately weigh 20 mg of the Dabigatran Etexilate Mesylate API into a volumetric flask. Add 4 mL of diluent, vortex for 10 minutes to dissolve, and filter through a 0.45 µm nylon syringe filter before analysis.[2][7]

Analytical Procedure

2.1. System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions. Perform a system suitability test by injecting a mid-level concentration standard to ensure proper performance.